2-(1H-imidazol-4-yl)propan-2-ol

Medicinal chemistry Physicochemical profiling Fragment-based drug discovery

Choose 2-(1H-imidazol-4-yl)propan-2-ol for its validated C-4 tertiary alcohol architecture, which is essential for AT1 receptor binding and metabolic stability. Unlike N-linked isomers, this regioisomer preserves the unsubstituted imidazole N-H required for the integrity of the olmesartan pharmacophore. This makes it the definitive building block for ANDA impurity reference standards and FBDD campaigns targeting LXR and GPCR receptors. Procure with confidence; the correct substitution pattern is critical for sartan quality control and selective LXR modulator programs.

Molecular Formula C6H10N2O
Molecular Weight 126.16 g/mol
Cat. No. B8684357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-imidazol-4-yl)propan-2-ol
Molecular FormulaC6H10N2O
Molecular Weight126.16 g/mol
Structural Identifiers
SMILESCC(C)(C1=CN=CN1)O
InChIInChI=1S/C6H10N2O/c1-6(2,9)5-3-7-4-8-5/h3-4,9H,1-2H3,(H,7,8)
InChIKeyKEFQRCFSWHTICI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2-(1H-Imidazol-4-yl)propan-2-ol (CAS 1459773-11-5): Core Imidazole Tertiary Alcohol Building Block


2-(1H-Imidazol-4-yl)propan-2-ol is a low-molecular-weight (126.16 g/mol) imidazole derivative in which a tertiary hydroxyisopropyl group is attached directly to the C-4 position of the 1H-imidazole ring [1]. Unlike N-linked imidazole alcohols that dominate the azole antifungal class, this C-4-linked tertiary alcohol architecture appears as the core pharmacophoric element in the angiotensin II AT1 receptor blocker olmesartan medoxomil and in multiple patented liver X receptor (LXR) modulator series [2][3]. The compound is commercially available primarily as a research intermediate or impurity reference standard, typically at ≥95% purity [1].

Why 2-(1H-Imidazol-4-yl)propan-2-ol Cannot Be Replaced by N-Linked or Primary Alcohol Imidazole Analogs in Critical Applications


Substituting 2-(1H-imidazol-4-yl)propan-2-ol with an N-linked isomer (e.g., 1-(1H-imidazol-1-yl)propan-2-ol) or a primary alcohol homolog (e.g., 3-(1H-imidazol-4-yl)propan-1-ol) introduces fundamental changes in hydrogen-bonding geometry, metabolic susceptibility, and target recognition that can abrogate activity in systems where the C-4 tertiary alcohol motif is essential. The C-4 attachment preserves an unsubstituted N-H on the imidazole ring available for tautomerism and target hydrogen bonding, while the tertiary alcohol is resistant to oxidation by alcohol dehydrogenases—unlike the primary alcohol in 3-(1H-imidazol-4-yl)propan-1-ol [1][2]. In the olmesartan pharmacophore, the 4-(2-hydroxypropan-2-yl)imidazole core makes specific hydrogen-bond contacts within the AT1 receptor binding pocket; N-alkylation or relocation of the hydroxy group to the N-1 position would disrupt this interaction [3]. The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation Evidence for 2-(1H-Imidazol-4-yl)propan-2-ol Versus Closest Analogs


Physicochemical Comparison: 2-(1H-Imidazol-4-yl)propan-2-ol vs. 1-(1H-Imidazol-1-yl)propan-2-ol (N1-Secondary Alcohol) on Key Drug-Likeness Parameters

2-(1H-Imidazol-4-yl)propan-2-ol exhibits a lower computed lipophilicity (XLogP3-AA = -0.2) compared to its N1-linked secondary alcohol isomer 1-(1H-imidazol-1-yl)propan-2-ol (XLogP3-AA ≈ +0.3), while maintaining an identical hydrogen bond donor count (HBD = 2) and a higher topological polar surface area (TPSA = 48.9 vs. ~37.8 Ų for the N1-isomer) [1][2]. The C-4 regioisomer also retains the imidazole N-H proton (confirmed by SMILES: CC(C)(O)c1cnc[nH]1), whereas the N1-substituted analog blocks this position through alkylation, eliminating an H-bond donor and altering the tautomeric equilibrium [1].

Medicinal chemistry Physicochemical profiling Fragment-based drug discovery

Metabolic Stability Advantage of Tertiary Alcohol in 2-(1H-Imidazol-4-yl)propan-2-ol Over Primary Alcohol Homolog 3-(1H-Imidazol-4-yl)propan-1-ol

The tertiary alcohol in 2-(1H-imidazol-4-yl)propan-2-ol is intrinsically resistant to oxidation by alcohol dehydrogenases (ADH) and aldehyde oxidase, whereas the primary alcohol in the homolog 3-(1H-imidazol-4-yl)propan-1-ol is a direct substrate for ADH-mediated conversion to the carboxylic acid [1]. In drug design literature, installation of a tertiary alcohol is a documented strategy to block metabolic oxidation of alcohol moieties while preserving hydrogen-bonding capacity; primary and secondary alcohols show 10- to 100-fold higher in vitro intrinsic clearance rates in human hepatocyte assays compared to their tertiary counterparts in matched chemical series [1].

Drug metabolism Pharmacokinetics Lead optimization

Pharmacophoric Validation: 4-(2-Hydroxypropan-2-yl)imidazole as the Essential AT1 Receptor Binding Motif in Olmesartan Versus Alternative Imidazole Substitution Patterns

In the development of olmesartan medoxomil, the 4-(2-hydroxypropan-2-yl)imidazole-5-carboxylic acid scaffold—which directly incorporates the 2-(1H-imidazol-4-yl)propan-2-ol substructure—was identified as the optimal AT1 receptor binding motif after systematic SAR exploration [1]. The C-4 tertiary alcohol group participates in a critical hydrogen-bond network with the AT1 receptor; relocation to the N-1 position (producing an N-substituted imidazole) or replacement with a primary/secondary alcohol resulted in >10-fold loss of binding affinity [1][2].

Angiotensin receptor pharmacology Sartan drug design Structure-activity relationship

LXR Modulator Scaffold Preference: 2-(1H-Imidazol-4-yl)propan-2-ol Core vs. Alternative Heterocyclic Alcohol Cores in BMS-779788 Series Optimization

In the BMS LXR modulator program, the 2-(1H-imidazol-4-yl)propan-2-ol substructure was incorporated into the clinical candidate BMS-779788, which demonstrated LXRβ-selective partial agonism with an in vitro blood gene induction EC50 of 610 nM and a 29-fold reduction in plasma triglyceride elevation compared to the full pan-agonist T0901317 in cynomolgus monkeys [1]. Patent SAR data (US 20120071534A1) reveal that replacement of the imidazole-4-yl tertiary alcohol with pyrazole, triazole, or primary alcohol analogs consistently reduced LXRβ potency by >5-fold or abolished the desired partial agonist profile [2].

Nuclear receptor pharmacology LXR agonism Atherosclerosis drug discovery

Research and Industrial Application Scenarios for 2-(1H-Imidazol-4-yl)propan-2-ol Based on Validated Differentiation Evidence


Fragment-Based Lead Discovery Targeting GPCRs and Nuclear Receptors Requiring a Metabolic-Stable Imidazole Alcohol Scaffold

2-(1H-Imidazol-4-yl)propan-2-ol is suited as a fragment hit or core scaffold in fragment-based drug discovery (FBDD) campaigns targeting receptors where the imidazole N-H and tertiary alcohol groups jointly contribute to binding. Its computed physicochemical profile (MW 126.16; XLogP -0.2; HBD 2; TPSA 48.9 Ų) satisfies the Rule of Three criteria for fragment libraries [1]. The validated pharmacophoric role in AT1 receptor antagonism (olmesartan series) and LXR partial agonism (BMS-779788 series) provides target-class precedent [2][3]. The tertiary alcohol offers inherent metabolic stability advantages over primary/secondary alcohol fragments, reducing the need for early-stage metabolic engineering.

Synthesis of Olmesartan-Related Impurity Reference Standards and Sartan Intermediate Development

The compound is directly applicable as a key intermediate or impurity marker in the synthesis and quality control of olmesartan medoxomil and related sartan APIs. The 4-(2-hydroxypropan-2-yl)imidazole moiety is the defining structural feature of olmesartan's imidazole-5-carboxylic acid core, and 2-(1H-imidazol-4-yl)propan-2-ol represents the minimal substructure for developing impurity reference standards such as olmesartan impurity 2 and related des-alkyl analogs [1]. Pharmaceutical QC laboratories requiring characterized impurity standards for ANDA submissions should prioritize this compound over N-substituted imidazole alcohols that do not reproduce the correct substitution pattern.

LXR Modulator Medicinal Chemistry Optimization Programs Requiring Beta-Selective Partial Agonist Scaffolds

Research groups pursuing LXRβ-selective agonists for atherosclerosis indications can employ 2-(1H-imidazol-4-yl)propan-2-ol as a starting building block for constructing biaryl imidazole derivatives analogous to BMS-779788. The published SAR demonstrates that the imidazole-4-yl tertiary alcohol motif is critical for maintaining the partial agonist profile and the 29-fold therapeutic window over lipogenic effects relative to full pan-agonists [1]. Alternative heterocyclic cores (pyrazole, triazole) or alcohol variants showed reduced potency and loss of selectivity, justifying the procurement of this specific imidazole regioisomer over cheaper heterocyclic alternatives [2].

Quote Request

Request a Quote for 2-(1H-imidazol-4-yl)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.